5-氯烟酸乙酯

描述

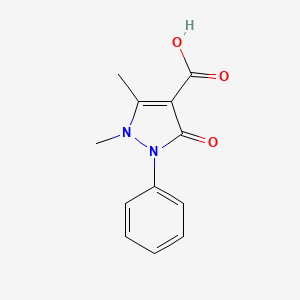

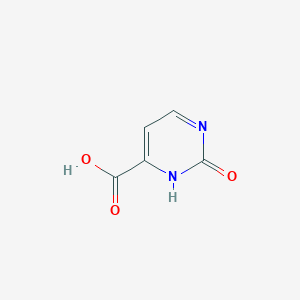

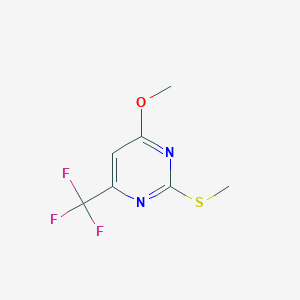

Ethyl 5-chloronicotinate is a chemical compound with the molecular formula C8H8ClNO2 . It is also known by other names such as Ethyl 3-chloro-5-pyridinecarboxylate and ethyl 5-chloropyridine-3-carboxylate .

Synthesis Analysis

The synthesis of Ethyl 5-chloronicotinate or similar compounds often involves various methods and techniques. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another approach involves retrosynthetic analysis, where the structure of the target molecule is known, and one can reason backwards to arrive at the starting materials needed for the synthesis .

Molecular Structure Analysis

The molecular structure of Ethyl 5-chloronicotinate consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The compound has a molecular weight of 185.61 g/mol .

Physical And Chemical Properties Analysis

Ethyl 5-chloronicotinate has a molecular weight of 185.61 g/mol. It has a computed XLogP3 value of 1.9, indicating its lipophilicity, which influences its absorption and distribution within the body. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3. The compound has a Rotatable Bond Count of 3, which can influence its bioavailability .

科学研究应用

Application in Organic Chemistry

Ethyl 5-chloronicotinate is used in the field of organic chemistry . It is involved in the synthesis of coumarin-3-carboxylate ester, a type of coumarin derivative . Coumarin derivatives have gained significant attention due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .

Method of Application

The condensation of ethyl cyanoacetate and salicylaldehyde affords either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .

Results or Outcomes

The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

Application in Pharmaceutical Research

Ethyl 5-chloronicotinate is used as a pharmaceutical intermediate . This compound has been studied for its potential role in drug development, particularly in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Application in Material Science

Ethyl 5-chloronicotinate is used in the field of material science . It is involved in the synthesis of various organic materials .

Method of Application

The specific methods of application in material science can vary greatly depending on the specific material being synthesized . However, it often involves reactions with other organic compounds under controlled conditions .

Results or Outcomes

The outcomes of these syntheses can also vary greatly, but they often result in new materials with unique properties that can be used in various applications .

Application in Pharmaceutical Research

Ethyl 5-chloronicotinate is also used as a pharmaceutical intermediate . This compound has been studied for its potential role in drug development .

Method of Application

The specific methods of application in pharmaceutical research can vary greatly depending on the specific drug being developed . However, it often involves reactions with other organic compounds under controlled conditions .

Results or Outcomes

The outcomes of these studies can also vary greatly, but they often result in new drugs with unique properties that can be used in various medical applications .

安全和危害

While specific safety and hazard information for Ethyl 5-chloronicotinate is not available in the search results, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and avoiding breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

ethyl 5-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPHNBKRBUSDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174943 | |

| Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloronicotinate | |

CAS RN |

20825-98-3 | |

| Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020825983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。